molecular formula C10H13FO3 B172695 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol CAS No. 131506-01-9

2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B172695
CAS No.: 131506-01-9
M. Wt: 200.21 g/mol
InChI Key: SWALILLSVQXFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol, also known as fluorometholone, is a synthetic glucocorticoid that is widely used in the treatment of various inflammatory conditions, including allergic conjunctivitis, uveitis, and keratitis. It is a potent anti-inflammatory agent that works by suppressing the immune response and reducing the production of inflammatory cytokines.

Mechanism of Action

Fluorometholone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the transcription of various genes involved in the inflammatory response. It also inhibits the activity of phospholipase A2, an enzyme that catalyzes the production of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Fluorometholone has been shown to reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into the affected tissues. It also inhibits the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

Fluorometholone is a potent and selective glucocorticoid receptor agonist that has been extensively used in laboratory experiments to study the mechanisms of inflammation and immune regulation. However, its use is limited by its potential side effects, such as increased intraocular pressure and cataract formation, which may affect the accuracy of the experimental results.

Future Directions

Future research on 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diolone could focus on its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. It could also be used in combination with other anti-inflammatory agents to enhance its therapeutic efficacy and reduce its side effects. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its anti-inflammatory and immunosuppressive effects.

Synthesis Methods

Fluorometholone is synthesized by the reaction of 4-fluorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting intermediate is then treated with sodium borohydride to yield the final product.

Scientific Research Applications

Fluorometholone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of various cytokines, such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha, which are involved in the pathogenesis of many inflammatory diseases.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWALILLSVQXFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599716
Record name 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131506-01-9
Record name 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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